molecular formula C10H14O3 B1606840 Methyl 5-tert-butylfuran-2-carboxylate CAS No. 59907-23-2

Methyl 5-tert-butylfuran-2-carboxylate

Cat. No. B1606840
CAS RN: 59907-23-2
M. Wt: 182.22 g/mol
InChI Key: UBRPDRSWIRZWQG-UHFFFAOYSA-N
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Description

Methyl 5-tert-butylfuran-2-carboxylate is a chemical compound with the molecular formula C10H14O3 . It is used in scientific research due to its unique properties.

Scientific Research Applications

  • Adsorption and Oxidation Combined Processes on Methyl tert-butyl Ether Removal

    • Application : This process is used for the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance .
    • Method : The process combines adsorption and oxidation. Materials commonly used in the combined process include zeolite and activated carbon . Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed .
    • Results : The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
  • Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran

    • Application : 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .
    • Method : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311 + + G (d, p) method .
    • Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
  • Preparation of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

    • Application : 5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .
    • Method : The preparation of this compound and its analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD is described .
    • Results : The compound was successfully prepared and analyzed .

properties

IUPAC Name

methyl 5-tert-butylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRPDRSWIRZWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290513
Record name methyl 5-tert-butylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-tert-butylfuran-2-carboxylate

CAS RN

59907-23-2
Record name 59907-23-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-tert-butylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AlCl3 (25.4 g, 190 mmol) is added batchwise to methyl furan-2-carboxylate (20.0 g, 159 mmol) and tert.-butylbromide (21.4 mL, 190 mmol) in CS2 (200 mL) while cooling with ice and the mixture is stirred for 6 h at RT. The reaction mixture is poured onto ice water, mixed with conc. hydrochloric acid (25 mL) and stirred for 10 min. Then the aqueous phase is extracted 2× with 200 mL EA. The combined organic phase is dried on Na2SO4, filtered and evaporated down using the rotary evaporator. The methyl 5-tert.-butyl-furan-2-carboxylate thus obtained is used further without any additional purification steps.
Name
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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